Polyvinyl alcohol
Overview
Description
Polyvinyl alcohol appears as odorless white to cream-colored granules or powder. Pure aqueous solutions are neutral or faintly acid and subject to mold growth. pH (4% aqueous solution): 5-8. Strongly hydrophilic. (NTP, 1992)
A polymer prepared from polyvinyl acetates by replacement of the acetate groups with hydroxyl groups. It is used as a pharmaceutic aid and ophthalmic lubricant as well as in the manufacture of surface coatings artificial sponges, cosmetics, and other products.
Mechanism of Action
Target of Action
Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer . It is primarily used as an ophthalmic lubricant , and its main target is the eye, specifically the tear film . PVA increases the persistence of the tear film, thereby lubricating and soothing dry or irritated eyes .
Mode of Action
PVA’s mode of action is based on its hydrophilic properties as a synthetic resin . By increasing the persistence of the tear film, it lubricates and soothes dry or irritated eyes . In addition, PVA is used as a stabilizer in the preparation of various nanoparticles, such as polymer nanoparticles, metal nanoparticles, and lipid nanoparticles .
Biochemical Pathways
The biodegradation of PVA is a two-step process . Some bacteria excrete extracellular PVA oxidase to yield oxidized PVA, which is partly under spontaneous depolymerization and is further metabolized by the second step enzyme (hydrolase) . On the other hand, PVA (whole and depolymerized to some extent) must be taken up into the periplasmic space of some Gram-negative bacteria, where PVA is oxidized by PVA dehydrogenase, coupled to a respiratory chain .
Pharmacokinetics
PVA is poorly absorbed from the gastrointestinal tract and is readily eliminated from the body . When injected intravenously, PVA has a half-life of 90 minutes . Intraocularly, in eye drop form, the half-life is 7.2 minutes .
Result of Action
The result of PVA’s action is the temporary relief of burning and irritation due to dryness of the eye or from exposure to wind or sun . It lubricates the eyes and helps protect against further eye irritation or dryness . In addition, PVA-based microparticles have received FDA 510(k) approval to be used as embolisation particles for peripheral hypervascular tumors .
Action Environment
PVA is a biodegradable, biocompatible, non-toxic, and water-soluble polymer . It can degrade under certain conditions, making it more environmentally friendly compared to other synthetic polymers . The biodegradability of PVA is influenced by environmental factors such as the presence of specific bacteria and enzymes . Furthermore, PVA’s water solubility means that it dissolves in water, significantly reducing solid waste issues .
Biochemical Analysis
Biochemical Properties
PVA interacts with various biomolecules. For instance, it has been shown to form biodegradable films with bacterial succinoglycan . The interaction between PVA and succinoglycan affects the thickness, transmittance, water holding capacity, and structural and mechanical properties of the resulting films .
Cellular Effects
PVA has been found to have effects on various types of cells. For example, plasma treatment of PVA leads to ultraviolet light-induced crosslinking and decreasing water absorption, which significantly improves the cytocompatibility of the polymer . This is manifested by enhanced growth of human adipose-derived stem cells .
Molecular Mechanism
The molecular mechanism of PVA involves its synthesis through the polymerization of vinyl acetate, in a reaction that involves the conversion of the acetate groups to hydroxyl groups . This gives PVA its notable solubility in water, a trait not common in many synthetic polymers .
Temporal Effects in Laboratory Settings
The effects of PVA can change over time in laboratory settings. For instance, the properties of PVA films can be influenced by the ratio of PVA to succinoglycan, affecting their thickness, transmittance, water holding capacity, and structural and mechanical properties .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of different dosages of PVA in animal models. It is known that PVA is used in a variety of medical applications due to its biocompatibility and low toxicity .
Metabolic Pathways
PVA is involved in certain metabolic pathways. It is biodegradable under both aerobic and anaerobic conditions . The biodegradation of PVA is a two-step process involving the action of PVA oxidases/hydrolases .
Transport and Distribution
PVA is a water-soluble polymer , which suggests that it can be transported and distributed within cells and tissues via aqueous channels. Specific transporters or binding proteins that interact with PVA have not been identified yet.
Properties
IUPAC Name |
ethenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMROMDMJAWUWLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CHOH, C2H4O | |
Record name | ethenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ethenol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-89-5, 25067-41-8, 27101-67-3 | |
Record name | Poly(vinyl alcohol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9002-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenol, homopolymer, isotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethenol, homopolymer, syndiotactic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27101-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8051467 | |
Record name | Vinyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-75-5, 9002-89-5 | |
Record name | Vinyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POLYVINYL ALCOHOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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